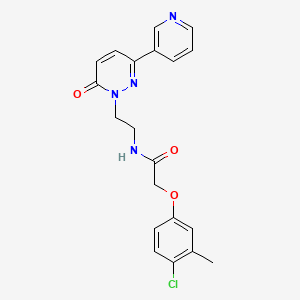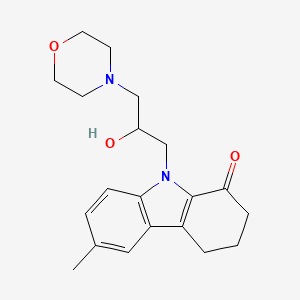
9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinolines and is a potent inhibitor of protein kinase C (PKC).
Scientific Research Applications
Fluorescence Molecular Rotors and Viscosity Sensing
The synthesis of chromophoric compounds, including those based on the carbazole moiety, has been explored for applications as fluorescence molecular rotors. These compounds exhibit aggregation-induced emission and are sensitive to changes in viscosity, making them potential candidates for sensing applications. The synthesized styryl derivatives, with a push-pull chromophoric structure, have shown enhanced fluorescence intensity upon aggregation, highlighting their utility in developing advanced fluorescence-based sensors (Telore, Satam, & Sekar, 2015).
Synthetic Routes to Heterocyclic Compounds
The compound's structural motif has been utilized in synthetic chemistry to create various heterocyclic compounds. For instance, the incorporation of morpholinopropyl groups in synthetic pathways has facilitated the construction of dihydro- and tetrahydro-furan rings, showcasing the versatility of this chemical structure in organic synthesis (Katritzky & Shcherbakova, 1996).
Antimicrobial and Antibacterial Studies
Compounds featuring morpholino and carbazole groups have been investigated for their antimicrobial properties. Research into sulfonamides and carbamates of morpholinoaniline derivatives, which share structural similarities with the compound , has revealed promising antimicrobial activity. These studies suggest potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).
High-Triplet-Energy Materials for OLEDs
Research into carbazolyl-substituted quinazolinones has demonstrated the potential of such compounds in the development of organic light-emitting diodes (OLEDs). These materials exhibit high triplet energy levels and have been tested as hosts in green and blue phosphorescent OLEDs, achieving high external quantum efficiencies. This research underscores the relevance of carbazole derivatives in advancing OLED technology (Gudeika et al., 2017).
Properties
IUPAC Name |
9-(2-hydroxy-3-morpholin-4-ylpropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14-5-6-18-17(11-14)16-3-2-4-19(24)20(16)22(18)13-15(23)12-21-7-9-25-10-8-21/h5-6,11,15,23H,2-4,7-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVJOOARWPANAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCOCC4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
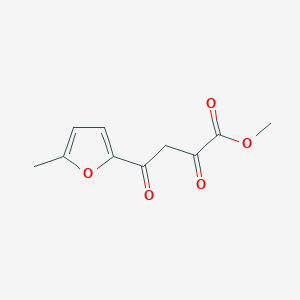

![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate](/img/structure/B2362602.png)
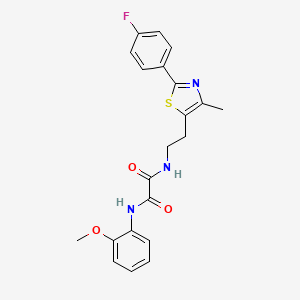
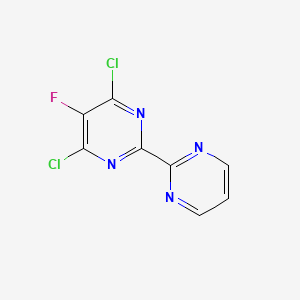
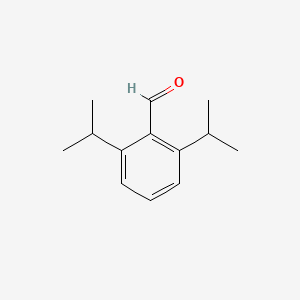
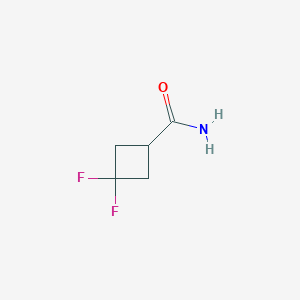
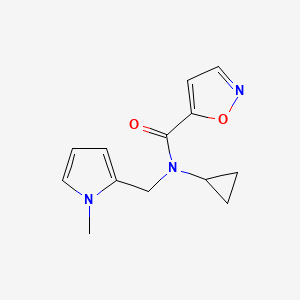
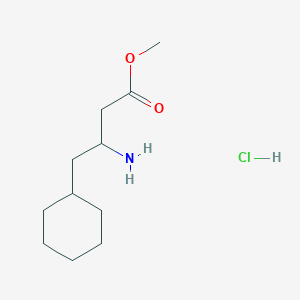
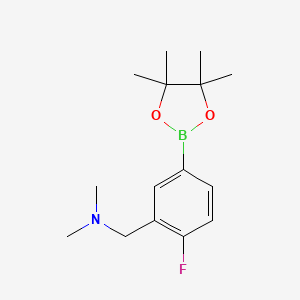
![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)

